![molecular formula C19H29N3O3 B5901370 3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide](/img/structure/B5901370.png)
3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). sGC is a key enzyme involved in the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission. BAY 73-6691 has been extensively studied for its potential therapeutic applications in cardiovascular, pulmonary, and neurological diseases.
Mecanismo De Acción
3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide 73-6691 works by inhibiting sGC, which leads to an increase in intracellular cGMP levels. This, in turn, activates downstream signaling pathways that promote smooth muscle relaxation, vasodilation, and anti-inflammatory effects. 3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide 73-6691 is highly selective for sGC and does not affect other cyclic nucleotide signaling pathways.
Biochemical and Physiological Effects
3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide 73-6691 has been shown to have a range of biochemical and physiological effects in animal models. These include improved cardiac function, reduced pulmonary hypertension, improved lung function, reduced inflammation, improved cognitive function, and reduced neuroinflammation. 3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide 73-6691 has also been shown to have a favorable safety profile in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide 73-6691 in lab experiments is its high selectivity for sGC, which allows for precise modulation of cGMP signaling pathways. 3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide 73-6691 is also relatively easy to synthesize and has a favorable safety profile. However, 3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide 73-6691 may have limitations in terms of its pharmacokinetics and bioavailability, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide 73-6691. One area of focus is the development of more potent and selective sGC inhibitors with improved pharmacokinetic properties. Another area of focus is the investigation of the therapeutic potential of 3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide 73-6691 in other diseases such as cancer and inflammatory bowel disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide 73-6691 on various physiological processes.
Métodos De Síntesis
3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide 73-6691 can be synthesized using a multistep process starting from 3-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group, followed by the protection of the amino group with a butyryl group. The resulting compound is then subjected to a series of reactions involving N-methylation, morpholine ring formation, and deprotection of the butyryl group to yield the final product.
Aplicaciones Científicas De Investigación
3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular diseases, 3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide 73-6691 has been shown to improve cardiac function and reduce pulmonary hypertension in animal models. In pulmonary diseases, 3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide 73-6691 has been shown to improve lung function and reduce inflammation in animal models of asthma and chronic obstructive pulmonary disease (COPD). In neurological diseases, 3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide 73-6691 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis.
Propiedades
IUPAC Name |
3-(butanoylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-4-6-18(23)20-17-8-5-7-16(13-17)19(24)21(3)14-15(2)22-9-11-25-12-10-22/h5,7-8,13,15H,4,6,9-12,14H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOGKSCVAFQGGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)N(C)CC(C)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.